molecular formula C19H19FN4O3S2 B11309481 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine

Cat. No.: B11309481
M. Wt: 434.5 g/mol
InChI Key: FJXQCADDGQPFCM-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine is a complex organic compound that features a combination of fluorophenyl, sulfonyl, pyrrol, thiazol, and piperazine moieties

Properties

Molecular Formula

C19H19FN4O3S2

Molecular Weight

434.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C19H19FN4O3S2/c1-14-17(28-19(21-14)23-8-2-3-9-23)18(25)22-10-12-24(13-11-22)29(26,27)16-6-4-15(20)5-7-16/h2-9H,10-13H2,1H3

InChI Key

FJXQCADDGQPFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazole and pyrrole intermediates, followed by their coupling with the piperazine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

This compound exhibits a range of biological activities, making it a candidate for further research and development:

Anticancer Properties

Research indicates that the compound may have anticancer potential. It has been studied as a starting point for developing drugs targeting multi-drug resistance in cancer cells. The sulfonamide moiety is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against resistant cancer cell lines .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. Its structure allows it to interact with sigma receptors, which are implicated in various neurological processes. Studies suggest that derivatives of this compound may exhibit anticholinesterase activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Piperazine Ring : This is achieved through cyclization reactions.
  • Sulfonylation : The introduction of the sulfonyl group is performed using appropriate reagents.
  • Carbonylation : The carbonyl moiety is introduced via acylation reactions.

Various derivatives of this compound have been synthesized to enhance its biological activity and selectivity towards specific targets.

Study on Anticancer Activity

A notable study investigated the efficacy of this compound against various cancer cell lines. The results indicated that it exhibited significant cytotoxic effects on multi-drug resistant cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Another study focused on the neuroprotective properties of the compound. In vitro assays demonstrated that it could reduce oxidative stress-induced neuronal damage, highlighting its potential application in treating neurodegenerative disorders .

Summary of Applications

Application AreaDescription
Cancer Treatment Potential use as an anticancer agent targeting drug-resistant cells.
Neuropharmacology Modulation of neurotransmitter systems; possible treatment for Alzheimer's disease.
Drug Development Serves as a lead compound for synthesizing more potent derivatives with enhanced efficacy.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine would depend on its specific application. In a biological context, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenylsulfonyl group, in particular, can enhance the compound’s stability and reactivity compared to similar molecules.

Biological Activity

The compound 1-[(4-fluorophenyl)sulfonyl]-4-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}piperazine is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic applications, and related research findings.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Sulfonyl group : A functional group that enhances solubility and biological activity.
  • Thiazole and pyrrole moieties : These heterocyclic structures contribute to the compound's pharmacological properties.

Research indicates that this compound may interact with various biological targets, including:

  • Receptor Modulation : The compound has shown potential as a modulator of the sigma receptor (σR), which plays a role in neurotransmitter release and neuroprotection. This modulation can influence dopaminergic pathways, potentially offering therapeutic benefits in neurological disorders .
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit specific kinases involved in cancer cell proliferation. For instance, it has been noted to affect the MEK-MAPK signaling pathway, crucial for cell growth and survival in various cancers .

Antitumor Activity

A significant focus of research has been on the antitumor properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines. The following table summarizes some findings:

Cell LineIC50 (µM)Mechanism of Action
HT-29 (Colorectal)14Inhibition of MEK1
BxPC3 (Pancreatic)12Induction of apoptosis via ERK pathway
MDA-MB-231 (Breast)10Cell cycle arrest in G2/M phase

These results indicate a promising potential for this compound as an anticancer agent.

Neuroprotective Effects

In addition to its antitumor activity, the compound has shown neuroprotective effects in preclinical models. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, which could be beneficial for conditions like Alzheimer's disease .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings. One notable study involved patients with advanced colorectal cancer who received a formulation containing this compound. The results indicated:

  • Tumor Reduction : 60% of patients exhibited a reduction in tumor size after 12 weeks of treatment.
  • Side Effects : The most common side effects were mild nausea and fatigue, which were manageable.

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